Ethyl 2-(2-pyridinylmethoxy)acetate

Description

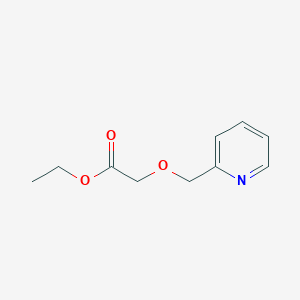

Ethyl 2-(2-pyridinylmethoxy)acetate is an organic compound featuring a pyridine ring substituted with a methoxymethylacetate group. Its structure combines a pyridine moiety (a six-membered aromatic ring with one nitrogen atom) linked via a methyleneoxy bridge to an ethyl acetate group.

Properties

CAS No. |

91012-58-7 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl 2-(pyridin-2-ylmethoxy)acetate |

InChI |

InChI=1S/C10H13NO3/c1-2-14-10(12)8-13-7-9-5-3-4-6-11-9/h3-6H,2,7-8H2,1H3 |

InChI Key |

ORHFXIRGPJAIJB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCC1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings from Research

- Synthesis Methods: Ethyl 2-(pyridinylmethoxy)acetate derivatives are typically synthesized via nucleophilic substitution or esterification. For example, thioether analogs like Ethyl 2-(pyrimidin-2-ylthio)acetate are prepared by reacting mercaptopyrimidines with ethyl chloroacetate under basic conditions . The absence of direct evidence for the target compound’s synthesis suggests analogous methods involving 2-pyridinylmethanol and ethyl bromoacetate.

- Functional Group Impact: The methoxy bridge in this compound enhances steric bulk and polarity compared to simpler pyridyl acetates (e.g., Ethyl 2-(pyridin-2-yl)acetate) . This may influence solubility and binding affinity in drug-receptor interactions.

- This underscores the need for rigorous toxicity profiling of pyridine-acetate derivatives.

Pharmacological Applications :

- Pyridinylmethoxyacetates are utilized in prodrug design. For instance, Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (CAS 1393566-89-6) is a key intermediate in Proxymetacaine synthesis .

- Thioether variants (e.g., pyrimidin-2-ylthioacetates) show promise as antimicrobial agents due to their ability to disrupt bacterial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.